2-Bromo-1-isopropyl-1H-imidazole hydrochloride
Overview
Description
“2-Bromo-1H-imidazole” is a halogenated heterocycle . It’s a white or colorless solid that is highly soluble in water and other polar solvents . It’s used as an organic chemical synthesis intermediate .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are various kinds of synthetic routes for imidazole and their derived products .
Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Chemical Reactions Analysis
Imidazole is amphoteric in nature i.e., it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .
Physical And Chemical Properties Analysis
“2-Bromo-1H-imidazole” has a molecular weight of 146.97 . It’s a solid with a melting point of 197-202 °C . It should be stored at a temperature of 2-8°C .
Scientific Research Applications
Sandmeyer Type Reactions and Catalysis
Bromo-imidazole derivatives are utilized in Sandmeyer type reactions for the introduction of bromine into organic molecules, such as the transformation of 2-mercapto-1-methyl-imidazole into 2-bromo-1-methyl-imidazole in the presence of copper(I) bromide. This process highlights the role of bromo-imidazoles in facilitating bromination reactions under mild conditions, expanding the toolkit for synthetic chemists in the construction of complex molecules (Lobana, Sultana, & Butcher, 2011).
Ionic Liquids and CO2 Capture
The synthesis and application of imidazole-based ionic liquids for CO2 capture have been explored, showcasing the adaptability of imidazole compounds in addressing environmental challenges. For example, 1-butyl imidazole reacted with 3-bromopropylamine hydrobromide to form an ionic liquid that can reversibly capture CO2, demonstrating potential for sustainable and efficient CO2 sequestration technologies (Bates, Mayton, Ntai, & Davis, 2002).
Corrosion Inhibition
New imidazolium ionic liquids, including derivatives of bromo-imidazole, have been identified as effective corrosion inhibitors for metals in acidic environments. This application is crucial for protecting industrial equipment and extending the lifespan of metal components, underscoring the importance of bromo-imidazoles in materials science (Hajjaji et al., 2021).
Synthetic Building Blocks
Bromo-imidazole derivatives serve as versatile building blocks in organic synthesis, enabling the construction of complex molecules for pharmaceutical and material science applications. The ability to undergo nucleophilic substitution reactions makes them valuable intermediates in the synthesis of various biologically active compounds and novel materials (Ermolat'ev & Van der Eycken, 2008).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-bromo-1-propan-2-ylimidazole;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrN2.ClH/c1-5(2)9-4-3-8-6(9)7;/h3-5H,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYAOHTXIVDGATE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CN=C1Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-isopropyl-1H-imidazole hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.